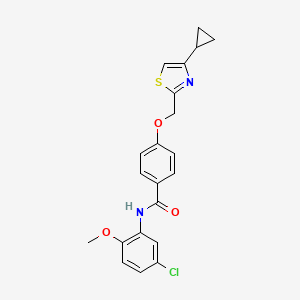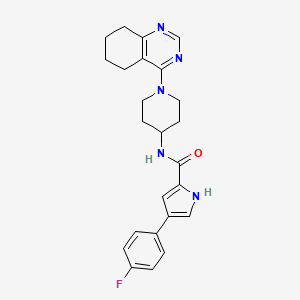
4-(4-fluorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-fluorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a kinase inhibitor. The presence of a fluorophenyl group suggests that it may have been designed to interact with specific protein targets, possibly through hydrogen bonding or halogen interactions. The tetrahydroquinazolinyl and piperidinyl moieties could contribute to the compound's binding affinity and selectivity for its target.
Synthesis Analysis
The synthesis of related phenylpyrimidine-carboxamide derivatives has been reported, where compounds with a 1H-pyrrolo[2,3-b]pyridine moiety were designed and synthesized . These compounds were evaluated for their inhibitory activity against cancer cell lines and c-Met kinase. The synthesis involved multiple steps, and the structure-activity relationships (SARs) were studied to optimize activity. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the pyrrole and carboxamide frameworks, followed by the introduction of the fluorophenyl and tetrahydroquinazolinyl groups.
Molecular Structure Analysis
The molecular structure of the compound likely features a planar phenylpyrimidine-carboxamide core, which is important for kinase inhibition. The fluorine atom on the phenyl ring could affect the electronic distribution and contribute to the binding with the target through electronegative interactions. The tetrahydroquinazolinyl and piperidinyl groups would add three-dimensionality to the molecule, potentially increasing its ability to fit into the binding pocket of the target protein with high specificity.
Chemical Reactions Analysis
While the specific chemical reactions involved in the synthesis or metabolism of the compound are not provided, it can be inferred that electrophilic fluorination might be a key step, as seen in the synthesis of a related compound . This step is crucial for introducing the fluorine-18 isotope, which is a common radiolabel for positron emission tomography (PET) imaging agents. The compound's reactivity would also be influenced by the presence of the carboxamide group, which could participate in the formation of hydrogen bonds or amide bond formation in further synthetic modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. The carboxamide linkage is typically associated with increased hydrogen bonding potential, which could affect the compound's solubility and stability. The tetrahydroquinazolinyl and piperidinyl groups could also influence the compound's conformational flexibility and, consequently, its binding to the target protein.
科学的研究の応用
Antibacterial Properties
Research has demonstrated that derivatives of tetrahydroquinazolin, a structural component of the molecule , possess notable antibacterial properties. Selvakumar and Elango (2017) synthesized and evaluated several novel carboxamide derivatives, finding them effective against various Gram-positive and Gram-negative bacteria. This suggests potential utility in the development of new antibacterial agents (Selvakumar & Elango, 2017).
Antipsychotic Potential
Heterocyclic carboxamides, closely related to the chemical structure in focus, have been evaluated for their potential as antipsychotic agents. Norman et al. (1996) synthesized analogues of 1192U90 and tested them for their affinity to dopamine and serotonin receptors. These compounds showed promising results in vivo, indicating potential for development as antipsychotic medications (Norman et al., 1996).
Crystal Structure Analysis
Crystal structure analysis plays a crucial role in understanding the properties and potential applications of such compounds. Ullah and Altaf (2014) performed X-ray diffraction studies on structurally related compounds, revealing insights into the molecular arrangement and potential for interaction with other molecules (Ullah & Altaf, 2014).
Antimicrobial and Antiviral Applications
Several studies have highlighted the antimicrobial and antiviral potential of compounds structurally similar to the chemical . Patel and Patel (2010) synthesized and tested thiazolidinone derivatives for their antimicrobial properties, finding some compounds to exhibit significant activity against various bacteria and fungi (Patel & Patel, 2010). Additionally, Selvakumar et al. (2018) investigated the antiviral activity of morpholine derivatives, revealing promising results against avian paramyxovirus (Selvakumar et al., 2018).
作用機序
Target of Action
The primary targets of this compound are Tankyrase-1 (PARP-5a, TNKS-1, ARTD5) and Tankyrase-2 (PARP-5b, TNKS-2, ARTD6) . These are members of the poly (ADP-ribose) polymerase (PARP) enzyme superfamily . They play crucial roles at chromosomal telomeres, at the mitotic spindle, and in the Wnt signaling pathway .
Mode of Action
The compound inhibits Tankyrase-2 . It binds to the nicotinamide-binding site of the enzyme . The binding occurs in conformations with different puckers of the partly saturated rings .
Biochemical Pathways
The inhibition of Tankyrase-2 by this compound affects the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation can lead to cancer .
Pharmacokinetics
Similar compounds have shown nonlinear oral pharmacokinetics . Superproportional increases in Cmax occur, area under the curve increases linearly, but time to maximum concentration decreases with dose .
Result of Action
The inhibition of Tankyrase-2 by this compound can potentially disrupt the Wnt signaling pathway . This disruption could lead to a decrease in cell proliferation and differentiation, which could be beneficial in the treatment of cancer .
特性
IUPAC Name |
4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O/c25-18-7-5-16(6-8-18)17-13-22(26-14-17)24(31)29-19-9-11-30(12-10-19)23-20-3-1-2-4-21(20)27-15-28-23/h5-8,13-15,19,26H,1-4,9-12H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSQSKLKLADCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

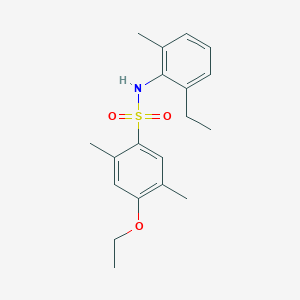
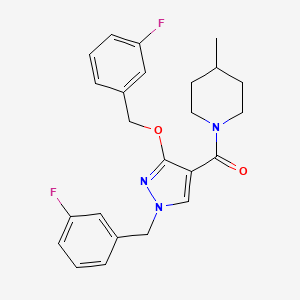

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

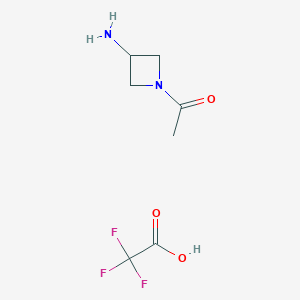
![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)
![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)
![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)
![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)
![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)
![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)
